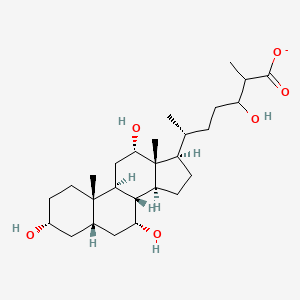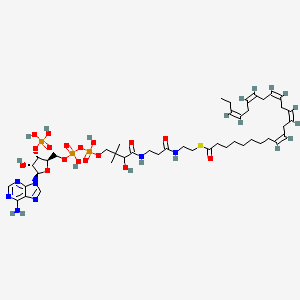
Glycerosphate disodium salt pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.
Applications De Recherche Scientifique
2. Renal Cortex Preservation Research indicates that glycerophosphate disodium salt solutions can inhibit cellular swelling during hypothermic storage of rabbit renal cortex slices. This property makes it suitable for experiments with renal cortical slices at temperatures near 0 °C, maintaining cell volumes for prolonged periods (Karow & Fahy, 1979).
3. Titanium Surface Modification The salt is used in the anodic spark oxidation process to modify the surface characteristics of titanium. This process, along with hydrothermal treatment, enhances the corrosion resistance and surface activity of titanium, which has applications in biomedical implants (Park et al., 2007).
4. Antibacterial Effects and Cytocompatibility Titanium anodized in solutions containing glycerophosphate disodium salt pentahydrate exhibits increased antibacterial effects and improved cytocompatibility. This has implications for dental implant systems (Kang et al., 2009).
5. Hydrogel Development for Tissue Engineering The sol-gel transition of chitosan solutions containing glycerophosphate disodium salt pentahydrate is explored for the creation of thermosensitive hydrogels. These hydrogels have potential applications in tissue engineering due to their favorable properties (Pieklarz et al., 2022).
6. Hydrogel Formation for Sustained Release Partially deacetylated nanochitin/glycerophosphate-based composite hydrogels have been developed for prolonged release under in vitro physiological conditions. These hydrogels are useful for sustained release applications in drug delivery systems (Liu et al., 2021).
7. Polyurethane Ionomers Synthesis Glycerophosphate disodium salt is used in synthesizing new ionic diols for the production of polyurethane ionomers, which have various industrial applications (Kakati & George, 1993).
Propriétés
Formule moléculaire |
C3H17Na2O11P |
|---|---|
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
disodium;2,3-dihydroxypropyl phosphate;pentahydrate |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(5)2-9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 |
Clé InChI |
SBFVALMGWYYFEN-UHFFFAOYSA-L |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |
SMILES canonique |
C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |
Synonymes |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)



![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt](/img/structure/B1261968.png)



![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)



